molecular formula C13H6Cl2O3S B10802154 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B10802154
M. Wt: 313.2 g/mol
InChI Key: PHXDDGTXLDSRDN-UHFFFAOYSA-N
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Description

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system substituted with a 3,5-dichlorophenyl group and a hydroxyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-mercaptobenzoxazole derivative.

    Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzoyl chloride and a suitable nucleophile.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar 3,5-dichlorophenyl group but different ring structure.

    3,5-dichloro-N-(2-chlorophenyl)benzamide: Another compound with a 3,5-dichlorophenyl group but different functional groups.

Uniqueness

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to its benzoxathiol ring system and the presence of both hydroxyl and 3,5-dichlorophenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXDDGTXLDSRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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